molecular formula C16H13N3O B11950792 4-(Allyloxy)-2-(4-pyridinyl)quinazoline

4-(Allyloxy)-2-(4-pyridinyl)quinazoline

Cat. No.: B11950792
M. Wt: 263.29 g/mol
InChI Key: GGTINFADJZQBKL-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-(4-pyridinyl)quinazoline is a heterocyclic organic compound that features both quinazoline and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.

    Allyloxy Group Addition: The allyloxy group is introduced through an etherification reaction, where an allyl halide reacts with the hydroxyl group on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-(4-pyridinyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives or other nucleophiles/electrophiles react with the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

4-(Allyloxy)-2-(4-pyridinyl)quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Allyloxy)-2-(4-pyridinyl)quinoline
  • 4-(Methoxy)-2-(4-pyridinyl)quinazoline
  • 4-(Ethoxy)-2-(4-pyridinyl)quinazoline

Uniqueness

4-(Allyloxy)-2-(4-pyridinyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-prop-2-enoxy-2-pyridin-4-ylquinazoline

InChI

InChI=1S/C16H13N3O/c1-2-11-20-16-13-5-3-4-6-14(13)18-15(19-16)12-7-9-17-10-8-12/h2-10H,1,11H2

InChI Key

GGTINFADJZQBKL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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